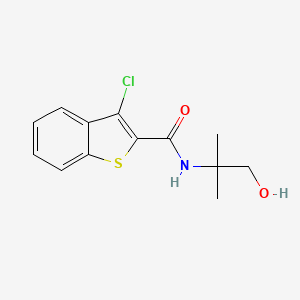

![molecular formula C15H12N4O3 B5555274 2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid

Vue d'ensemble

Description

The compound "2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid" belongs to a class of chemicals known for their complex structures and potentially significant chemical and physical properties. Such compounds are often studied for their ability to form coordination polymers and for their unique chemical and physical behaviors.

Synthesis Analysis

The synthesis of similar compounds often involves the formation of coordination polymers or discrete molecular complexes using ligands that can bind to metals. For example, Rad et al. (2016) synthesized coordination polymers using a ligand synthesized from hydroxy-imino-methyl benzoic acid, indicating the importance of precise ligand design in the synthesis of complex structures (Rad et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. Complexes can exhibit various dimensional structures, such as one-dimensional chains or two-dimensional layers, which are crucial for understanding their potential applications and behaviors (He et al., 2020).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds can include their ability to form coordination polymers with specific geometries and their interactions with gases or other substances. For instance, the gas sensing properties of certain coordination polymers indicate their potential utility in practical applications (Rad et al., 2016).

Physical Properties Analysis

Physical properties such as fluorescence emission and magnetic properties are often explored. The fluorescence emission at room temperature suggests potential applications in sensing and imaging, while the study of magnetic properties can reveal insights into the material's behavior under different conditions (He et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be influenced by the compound's structure. Detailed analysis of non-covalent interactions and the influence of structural motifs on activity predictions are crucial for understanding the compound's potential uses and its interaction with other molecules (Dinesh, 2013).

Applications De Recherche Scientifique

Coordination Polymers and Gas Sensing Properties

One application involves the synthesis of coordination polymers using a similar compound, (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, to create discrete molecular complexes and one- and two-dimensional coordination polymers with metals such as cobalt, copper, and zinc. These structures exhibit interesting properties, such as strong fluorescence emission and gas sensing capabilities, suggesting potential utility in sensors and optoelectronic devices (Rad et al., 2016).

Antimicrobial Activities

Another significant application is the synthesis of Schiff bases and their metal complexes, derived from benzothiazole-imino-benzoic acid, showing good antimicrobial activity against various bacterial strains. These findings suggest potential for developing new antimicrobial agents, which could be crucial in combating drug-resistant bacteria (Mishra et al., 2019).

Structure-Activity Relationship Studies

Further research includes the synthesis and analysis of benzoic acids with different structural motifs, focusing on their structure-activity relationships. Such studies are essential for understanding how structural changes in molecules affect their biological activity, potentially leading to the development of more effective therapeutic agents (Dinesh, 2013).

Fluorescent Reporters for Transition Metals

Research on unnatural alanine derivatives bearing a benzoxazole moiety, acting as both coordinating and reporting units via fluorescence changes, illustrates the potential of using such compounds in the recognition of transition metal cations. This application is significant in environmental, medicinal, and analytical chemistry for detecting metal ions with fluorescence-based sensors (Ferreira et al., 2018).

Antifungal Activity

Triazole derivatives have been evaluated for antifungal activity, indicating the potential of such compounds in developing new antifungal agents. This research direction is crucial given the limited number of effective antifungal drugs and the rising incidence of fungal infections (Singh & Vedi, 2014).

Propriétés

IUPAC Name |

2-methyl-3-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c1-10-12(3-2-4-13(10)15(20)21)14-6-5-11(22-14)7-18-19-8-16-17-9-19/h2-9H,1H3,(H,20,21)/b18-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHMSGPGEPLOCX-CNHKJKLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=NN3C=NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=N/N3C=NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331207 | |

| Record name | 2-methyl-3-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-methyl-3-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid | |

CAS RN |

597544-88-2 | |

| Record name | 2-methyl-3-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)